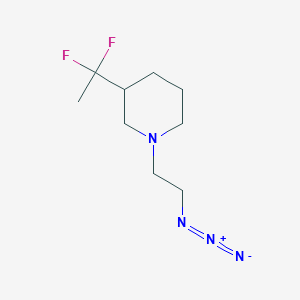

1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine

Description

Properties

IUPAC Name |

1-(2-azidoethyl)-3-(1,1-difluoroethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N4/c1-9(10,11)8-3-2-5-15(7-8)6-4-13-14-12/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBUMHKYTNMLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)CCN=[N+]=[N-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in click chemistry, particularly in the synthesis of complex molecules and materials.

Biology: It serves as a precursor for bioconjugation reactions, allowing for the labeling and tracking of biomolecules.

Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine exerts its effects depends on its specific application. In click chemistry, the azido group reacts with alkynes in the presence of a copper catalyst to form triazole rings, a process known as the CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction. This reaction is highly efficient and selective, making it valuable in various synthetic applications.

Molecular Targets and Pathways:

Click Chemistry: The azido group targets alkynes to form triazoles.

Bioconjugation: The compound targets specific biomolecules for labeling and tracking.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

Target Compound :

- 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine: Key Features: Azide group (N₃) for bioorthogonal reactions; difluoroethyl group for enhanced stability. Potential Applications: Drug conjugation, polymer chemistry, or as a precursor for triazole-based scaffolds .

Comparable Compounds :

1-((3-Methyl-4'-nitro-[1,1'-biphenyl]-2-yl)methyl)piperidine (3k) :

- Structure : Piperidine core with a nitro-substituted biphenylmethyl group.

- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling using 1-(2-methylbenzyl)piperidine and 4-nitrophenylboronic acid pinacol ester .

- Applications : Nitro groups are often exploited in redox-active or prodrug systems.

1-((2'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3m) :

- Structure : Fluorine substituent at the biphenyl moiety.

- Synthesis : Derived from 2-fluorophenylboronic acid pinacol ester .

- Applications : Fluorine atoms improve bioavailability and binding affinity in medicinal chemistry.

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one :

Data Tables

Table 1. Structural and Functional Comparison of Piperidine Derivatives

Biological Activity

1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. This compound's structure, featuring an azido group and difluoroethyl substituent, suggests a range of possible interactions within biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Biological Activity Overview

The biological activity of piperidine derivatives is well-documented, with many compounds exhibiting significant pharmacological effects. The compound in focus is expected to share similar properties due to its structural characteristics.

Antimicrobial Activity

Research has indicated that piperidine derivatives can possess antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 2 µg/mL against resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Piperidinothiosemicarbazones | 2-4 | M. tuberculosis |

| Other Piperidine Derivatives | ≤ 4 | S. aureus, E. coli |

Pharmacological Potential

The pharmacological potential of this compound can be predicted using computational tools like PASS (Prediction of Activity Spectra for Substances). These tools suggest that such compounds may influence various biological targets including enzymes and receptors involved in cancer treatment and central nervous system disorders .

Case Studies

Several studies have explored the biological effects of structurally similar piperidine derivatives:

- Antioxidant Activity : Some piperidine derivatives have shown significant antioxidant properties, which could be beneficial in reducing oxidative stress-related damage .

- Cytotoxicity : Research indicates that certain piperidine compounds exhibit cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant strains | , |

| Antioxidant | Significant free radical scavenging | |

| Cytotoxicity | Inhibition of cancer cell growth |

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by their structural modifications. The presence of electron-withdrawing groups like difluoroethyl enhances the lipophilicity and bioavailability of these compounds, potentially improving their interaction with biological targets .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine typically involves:

- Step 1: Introduction of the difluoroethyl group at the 3-position of piperidine.

- Step 2: Functionalization of the nitrogen at the 1-position with a 2-azidoethyl substituent.

This sequence can be achieved by selective alkylation or nucleophilic substitution reactions on appropriately protected or unprotected piperidine derivatives.

Preparation of the 3-(1,1-difluoroethyl)piperidine Core

2.1 Electrophilic Difluoroethylation

A common approach to install the 1,1-difluoroethyl substituent on piperidine involves electrophilic difluoroethylation of the piperidine ring or its derivatives using hypervalent iodine reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate. This reagent facilitates the transfer of the difluoroethyl group to nucleophilic sites like the piperidine nitrogen or carbon atoms under mild conditions, yielding fluorinated piperidine derivatives with good regioselectivity and yields.

2.2 Alkylation Using Difluoroethyl Halides

Alternatively, nucleophilic substitution of halogenated difluoroethyl reagents (e.g., 2,2-difluoroethyl bromide or chloride) with piperidine derivatives under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile is widely employed. Reaction parameters such as temperature (20–40°C) and inert atmosphere are optimized to prevent side reactions and oxidation.

Introduction of the 2-Azidoethyl Group

3.1 Nucleophilic Substitution on 2-Haloethyl Precursors

The azidoethyl substituent is typically introduced by nucleophilic substitution of a 2-haloethyl moiety (e.g., 2-bromoethyl or 2-chloroethyl) with sodium azide (NaN₃). This reaction proceeds efficiently in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures (50–80°C), yielding the azidoethyl functionality with high conversion and minimal side products.

For the nitrogen substitution, the piperidine nitrogen can be alkylated with 2-haloethyl azide or by first installing a 2-haloethyl group followed by azidation. Protection of other reactive sites may be necessary to achieve selectivity.

Representative Synthetic Route

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperidine derivative + (2,2-difluoroethyl)(aryl)iodonium triflate | Room temp, inert atmosphere, polar aprotic solvent | 3-(1,1-difluoroethyl)piperidine intermediate | 70–85 | Electrophilic difluoroethylation; regioselective |

| 2 | Intermediate + 2-bromoethyl azide or 2-bromoethyl halide + NaN₃ | 50–80°C, DMF, 12–24 h | This compound | 65–80 | Nucleophilic substitution for azide installation |

Optimization and Purification

- Temperature control is critical to avoid decomposition of azide groups.

- Inert atmosphere (e.g., nitrogen or argon) prevents oxidation of sensitive intermediates.

- Purification typically involves recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity (>95%).

- Characterization is performed by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Mechanistic Insights

- The difluoroethyl group imparts increased lipophilicity and metabolic stability due to the strong C–F bonds, which also influence the electronic environment of the piperidine ring, enhancing reaction selectivity during electrophilic difluoroethylation.

- The azido group is introduced via a classical nucleophilic substitution with sodium azide, a well-established method in organic synthesis for installing azides, which are versatile intermediates for further functionalization (e.g., click chemistry).

- The sequence of introducing the difluoroethyl group prior to azidation helps avoid potential side reactions of the azide under fluorination conditions.

- The use of polar aprotic solvents such as DMF or DMSO is essential for efficient nucleophilic substitution reactions due to their ability to stabilize ionic intermediates.

- The reaction conditions are optimized to maintain the integrity of both the fluorinated and azido moieties, which can be sensitive to harsh conditions.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Conditions | Impact on Synthesis |

|---|---|---|

| Difluoroethylation reagent | (2,2-difluoroethyl)(aryl)iodonium triflate | High regioselectivity, mild conditions |

| Solvent for difluoroethylation | Acetonitrile, DMF | Solubilizes reagents, stabilizes intermediates |

| Azidation reagent | Sodium azide (NaN₃) | Efficient nucleophile for substitution |

| Azidation solvent | DMF, DMSO | Enhances nucleophilicity, prevents azide decomposition |

| Temperature for azidation | 50–80°C | Balances reaction rate and azide stability |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and side reactions |

| Purification | Recrystallization, chromatography | Ensures high purity and yield |

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Azidoethyl)-3-(1,1-difluoroethyl)piperidine to minimize side products?

Methodological Answer: Synthetic optimization requires balancing reaction conditions (e.g., temperature, solvent polarity) and reagent selection. For example, mixed anhydride methods with tertiary amine bases like N-methylpiperidine can reduce racemization and urethane byproducts during azide coupling steps . Additionally, alkylation or amination protocols (e.g., using controlled hydrogenation or amination reactors) can improve yield by mitigating undesired substitutions at the difluoroethyl group . Kinetic monitoring via inline FTIR or HPLC can identify intermediate bottlenecks.

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- NMR : NMR distinguishes the difluoroethyl group’s electronic environment, while NMR resolves azidoethyl proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion integrity, particularly for azide-related degradation products.

- HPLC : Reverse-phase HPLC with ammonium acetate buffers (pH 6.5) enables purity quantification, as described in pharmacopeial assays for structurally similar piperidine derivatives .

Q. How does the azido group influence the compound’s stability under varying storage conditions?

Methodological Answer: Stability studies should include accelerated thermal degradation assays (40–60°C) and humidity-controlled environments. The azido group’s propensity for cycloaddition or decomposition under light/heat necessitates inert-atmosphere storage (argon) and UV-opaque containers. Comparative TGA/DSC analysis can quantify thermal stability thresholds, while LC-MS monitors azide-specific degradation pathways (e.g., nitrene formation) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the difluoroethyl group in nucleophilic reactions?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the difluoroethyl group, predicting activation energies for nucleophilic attacks. Reaction path searches using quantum chemical software (e.g., Gaussian or ORCA) can simulate transition states and intermediate stability, guiding experimental design for regioselective functionalization . Coupling computational results with experimental kinetic isotope effects (KIEs) validates proposed mechanisms.

Q. What mechanistic insights can isotopic labeling provide for reactions involving the azidoethyl substituent?

Methodological Answer: -labeling of the azido group tracks its participation in Staudinger reactions or Huisgen cycloadditions. Time-resolved Raman spectroscopy or NMR kinetic profiling can resolve intermediates (e.g., triazolines). For photolytic decomposition pathways, -labeling in solvent systems identifies oxygen incorporation during nitrene formation .

Q. How can in silico models predict the compound’s biological activity against neurological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like sigma-1 receptors or NMDA channels, leveraging structural similarities to known piperidine-based ligands. Pharmacophore models prioritize substituent modifications to enhance blood-brain barrier permeability, validated by comparative ADMET predictions (e.g., SwissADME) .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for azide-alkyne cycloadditions involving this compound?

Methodological Answer: Comparative studies must standardize reaction conditions (e.g., solvent, catalyst loading, temperature) and quantify azide conversion via NMR integration. Meta-analysis of published data using multivariate regression identifies confounding variables (e.g., copper catalyst oxidation states). Controlled reproducibility trials under inert atmospheres isolate catalyst stability as a factor .

Methodological Frameworks

- Experimental Design : Align with CRDC classifications for reactor design (RDF2050112) and process simulation (RDF2050108) to ensure scalability .

- Data Contradiction Analysis : Apply comparative methodologies (e.g., triangulating computational, kinetic, and spectroscopic data) to reconcile divergent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.